molecular formula C21H39N6O4P B6313910 1-Methyl-3-propylimidazolium phosphate CAS No. 817575-04-5

1-Methyl-3-propylimidazolium phosphate

Cat. No.: B6313910
CAS No.: 817575-04-5
M. Wt: 470.5 g/mol
InChI Key: XOEFAMQBRPLVFR-UHFFFAOYSA-K
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Description

1-Methyl-3-propylimidazolium phosphate (CAS 817575-04-5) is an imidazolium-based ionic liquid emerging as a high-performance interface modifier in planar perovskite solar cells (PSCs) . Research demonstrates its specific application at the tin dioxide (SnO2)/perovskite interface, where it concurrently passivates defects in both the electron transport layer and the perovskite layer . Theoretical and experimental studies show that the phosphate (PO43−) anion exhibits a strong defect passivation capability for tin vacancies in SnO2, while the 1-Methyl-3-propylimidazolium cation can interact with the perovskite material . This synergistic action results in high-quality perovskite films with improved crystallization, enhanced morphology, and reduced charge recombination . Devices incorporating this ionic liquid as an interface modifier have achieved a marked increase in power conversion efficiency, rising from 22.60% to 24.24%, highlighting its significant value in advancing photovoltaic research and development . While ionic liquids are valuable research tools, it is important to note that many exhibit significant biological activity and cytotoxicity, which should be considered for safe handling . This compound is For Research Use Only. Not for human or veterinary diagnostics or therapeutic uses.

Properties

IUPAC Name

1-methyl-3-propylimidazol-1-ium;phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H13N2.H3O4P/c3*1-3-4-9-6-5-8(2)7-9;1-5(2,3)4/h3*5-7H,3-4H2,1-2H3;(H3,1,2,3,4)/q3*+1;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEFAMQBRPLVFR-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1)C.CCCN1C=C[N+](=C1)C.CCCN1C=C[N+](=C1)C.[O-]P(=O)([O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39N6O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-propylimidazolium phosphate can be synthesized through the reaction of 1-methylimidazole with propyl bromide to form 1-methyl-3-propylimidazolium bromide. This intermediate is then reacted with phosphoric acid to yield this compound .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-propylimidazolium phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphate derivatives, while substitution reactions can introduce different functional groups onto the imidazolium ring .

Scientific Research Applications

Applications in Catalysis

MPIP has been utilized as a solvent and catalyst in numerous chemical reactions due to its unique properties:

  • Organic Synthesis : MPIP has been shown to enhance the yields and selectivity of organic reactions. For instance, it can facilitate the synthesis of esters and amides under mild conditions, improving reaction rates compared to traditional solvents .
  • Biocatalysis : The use of MPIP as a medium for enzyme-catalyzed reactions has been explored. Studies indicate that it can stabilize enzymes, allowing for higher activity and stability during reactions .

Table 1: Comparison of Reaction Yields with MPIP vs. Traditional Solvents

Reaction TypeYield with MPIPYield with Traditional Solvent
Esterification85%70%
Amide Formation90%65%
Aldol Condensation80%60%

Applications in Biochemistry

MPIP's biocompatibility makes it a valuable tool in biochemical applications:

  • Protein Stabilization : Research has demonstrated that MPIP can stabilize proteins during purification processes, enhancing their activity and stability . This property is particularly useful in the pharmaceutical industry for drug formulation.
  • RNA Isolation : MPIP has been effectively used in the isolation of RNA from bacterial cells. Its ionic nature allows for better binding to RNA molecules, facilitating efficient extraction processes .

Electrochemical Applications

The electrochemical properties of MPIP have led to its application in energy storage systems:

  • Batteries and Supercapacitors : MPIP is being investigated as an electrolyte in batteries and supercapacitors due to its high ionic conductivity and thermal stability. These properties contribute to improved energy efficiency and longer lifespan of electrochemical devices .

Table 2: Performance Metrics of MPIP-based Electrolytes

Device TypeIonic Conductivity (mS/cm)Voltage Window (V)
Lithium-ion Battery124.5
Supercapacitor152.5

Case Study 1: Catalytic Reactions

In a study published by the Royal Society of Chemistry, researchers demonstrated the efficacy of MPIP in promoting a series of catalytic reactions involving carbon-carbon bond formations. The results indicated that reactions conducted in MPIP exhibited significantly higher yields compared to those performed in conventional organic solvents .

Case Study 2: Protein Stabilization

A study focusing on the stabilization of lysozyme using MPIP showed that the enzyme retained over 90% activity after prolonged exposure to high temperatures, highlighting the potential for using MPIP in biotechnological applications where enzyme stability is crucial .

Mechanism of Action

The mechanism by which 1-methyl-3-propylimidazolium phosphate exerts its effects involves its interaction with molecular targets and pathways. For instance, in perovskite solar cells, it acts as a defect passivation agent, enhancing the efficiency and stability of the cells. The phosphate groups interact with defects in the perovskite structure, reducing recombination and improving charge transport .

Comparison with Similar Compounds

Structural and Functional Variations

MPIMPH is distinguished by its phosphate anion. Comparisons with other ILs focus on cation alkyl chain length, anion type, and resultant properties:

(a) Cation Variations (Same Anion)
  • Limited data available; BMIM derivatives (e.g., BMIM hexafluorophosphate) are more widely studied .
(b) Anion Variations (Same Cation)

MPIMPH’s performance is influenced by the phosphate anion. Other anions paired with 1-methyl-3-propylimidazolium include:

  • Hexafluorophosphate (PF₆⁻) :
    • MPIM PF₆ (CAS 216300-12-8) has lower molecular weight (284.18 g/mol) and higher conductivity (0.96 mS/cm at 30°C) but may exhibit thermal instability compared to phosphate .
  • Dicyanamide (DCA⁻) :
    • MPIM DCA offers lower viscosity and higher ionic mobility, suitable for electrochemical applications .
  • Thiocyanate (SCN⁻) :
    • MPIM SCN is used in catalysis and biomass processing due to strong hydrogen-bond accepting ability .

Physicochemical Properties

Property MPIMPH MPIM PF₆ MPIM DCA BMIM PF₆
Molecular Weight (g/mol) 470.55 284.18 ~250 (estimated) 284.18
Viscosity (cP at 25°C) Not reported 935 (PMIM iodide)* Lower than MPIMPH ~270–400
Conductivity (mS/cm) Not reported 0.96 (PMIM iodide) Higher ~1.5–3.0
Thermal Stability High (phosphate) Moderate Moderate Moderate
Key Application Solar cells Electrolytes Catalysis Electrolytes

*Viscosity data for PMIM iodide provided as a reference .

Biological Activity

1-Methyl-3-propylimidazolium phosphate (MPImPO4) is an ionic liquid that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties of MPImPO4, including its interactions with biological systems, potential applications in pharmaceuticals, and relevant case studies.

MPImPO4 consists of a 1-methyl-3-propylimidazolium cation paired with a phosphate anion. The unique structure of this ionic liquid contributes to its solubility, stability, and interaction with biomolecules. The imidazolium ring is known to facilitate various interactions due to its positive charge and aromatic nature, which can engage in π-π stacking and hydrogen bonding with nucleic acids and proteins.

Biological Activity Overview

The biological activity of MPImPO4 can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that ionic liquids, including MPImPO4, exhibit antimicrobial properties against various pathogens. For instance, imidazolium-based ionic liquids have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating potential as antibacterial agents in medical applications .
  • Cytotoxicity and Cell Viability :
    • Research indicates that MPImPO4 can affect cell viability. In vitro studies have evaluated its cytotoxic effects on different cell lines, including HeLa and IPC-81 cells. The effective concentration (EC50) values vary significantly depending on the cell type and exposure duration, suggesting a need for careful dosage considerations in therapeutic applications .
  • Nucleic Acid Interaction :
    • MPImPO4 has been utilized for the purification of nucleic acids from bacterial lysates. Its ability to establish hydrophobic and electrostatic interactions with nucleic acids enhances its utility in molecular biology applications .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various ionic liquids, including MPImPO4. The results indicated significant inhibition of bacterial growth at concentrations as low as 100 μM against E. coli and Staphylococcus aureus. These findings suggest that MPImPO4 could serve as a basis for developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving HeLa cells, MPImPO4 demonstrated an EC50 value of approximately 500 μM after 48 hours of exposure. This level of cytotoxicity highlights the necessity for further investigation into the safety profiles of ionic liquids when used in pharmaceutical formulations .

Research Findings Summary

Property Findings
Antimicrobial ActivityEffective against E. coli and S. aureus
Cytotoxicity (EC50)Approximately 500 μM for HeLa cells after 48 hours
Nucleic Acid BindingEffective purification from bacterial lysates

Q & A

What are the recommended methods for synthesizing 1-methyl-3-propylimidazolium phosphate with high purity for electrochemical applications?

Basic Research Question
The synthesis typically involves a two-step process:

Quaternization : React 1-methylimidazole with propyl bromide or iodide under reflux in anhydrous conditions to form 1-methyl-3-propylimidazolium halide.

Anion Exchange : Replace the halide with phosphate via metathesis using a phosphate salt (e.g., potassium phosphate) in aqueous or solvent-mediated conditions.
Purity optimization requires repeated washing with solvents (e.g., ethyl acetate) to remove unreacted precursors, followed by vacuum drying . Confirm purity via nuclear magnetic resonance (NMR) spectroscopy and ion chromatography .

Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify cation structure (e.g., methyl and propyl group integration) .
  • FTIR Spectroscopy : Identify functional groups (e.g., P–O stretching at ~1000–1100 cm1^{-1}) .
  • Elemental Analysis : Quantify C, H, N, and P to confirm stoichiometry .
  • ICP-OES : Measure phosphate content and detect halide impurities post-synthesis .

How does this compound influence defect passivation and crystallization processes in perovskite solar cells?

Advanced Research Question
In perovskite photovoltaics, the phosphate (PO43_4^{3-}) group in this ionic liquid (IL) binds to undercoordinated Pb2+^{2+} ions at the SnO2_2/perovskite interface, reducing recombination defects. The IL also modulates perovskite crystallization by slowing nucleation, leading to larger grain sizes and fewer pinholes. Experimental strategies:

  • XPS/UPS : Analyze interfacial chemical bonding and energy level alignment .
  • SEM/GIWAXS : Study morphology and crystallinity changes .
  • Transient Photovoltage Decay : Quantify defect reduction via carrier lifetime improvements .

What experimental strategies can resolve discrepancies in reported molecular weights and stoichiometries of this compound?

Advanced Research Question
Discrepancies (e.g., molecular formula C21_{21}H39_{39}N6_6O4_4P vs. theoretical expectations ) may arise from varying hydration states or synthesis protocols. To resolve:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass of the cation-anion pair.
  • Thermogravimetric Analysis (TGA) : Detect hydration or solvent residues affecting molecular weight.
  • Cross-Validate Synthesis Protocols : Compare anion exchange efficiency across methods (e.g., aqueous vs. organic-phase metathesis) .

How can researchers optimize the viscosity and ionic conductivity of this compound for energy storage applications?

Advanced Research Question
Viscosity and conductivity are anion- and temperature-dependent. For optimization:

  • Temperature-Dependent Rheometry : Measure viscosity (e.g., 935 cP at 25°C for analogous ILs ).
  • Electrochemical Impedance Spectroscopy (EIS) : Determine ionic conductivity (e.g., 0.96 mS/cm at 30°C for iodide derivatives ).
  • Co-solvent Blending : Mix with low-viscosity solvents (e.g., acetonitrile) to enhance ion mobility .

What role does the phosphate anion play in the electrochemical stability of this compound under acidic conditions?

Advanced Research Question
The phosphate anion enhances stability via strong hydrogen bonding with the imidazolium cation, reducing cation mobility and decomposition. Experimental validation:

  • Cyclic Voltammetry (CV) : Assess electrochemical window (e.g., stability up to 4.5 V vs. Li/Li+^+).
  • In Situ FTIR : Monitor anion degradation products during prolonged cycling .

How do alkyl chain length variations (e.g., methyl vs. propyl) in imidazolium-based ILs affect phosphate anion interactions?

Advanced Research Question
Longer alkyl chains (e.g., propyl) increase hydrophobicity but reduce ionic mobility. Comparative methods:

  • Molecular Dynamics Simulations : Model cation-anion interaction energies.
  • DSC Analysis : Measure glass transition temperatures (TgT_g) to correlate chain flexibility with conductivity .

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